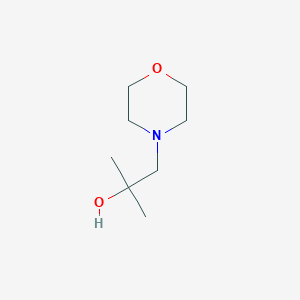

2-Methyl-1-morpholin-4-yl-propan-2-ol

Descripción

Propiedades

IUPAC Name |

2-methyl-1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,10)7-9-3-5-11-6-4-9/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEWEPXSQOWOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Methyl-1-(morpholin-4-yl)propan-2-ol: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1-(morpholin-4-yl)propan-2-ol, a tertiary amino alcohol incorporating the morpholine scaffold. While this specific molecule is not extensively documented in publicly accessible chemical databases, its structural components are prevalent in medicinal chemistry, suggesting its potential relevance in drug discovery and development. This document elucidates the systematic IUPAC nomenclature, details the molecular structure, proposes a viable synthetic pathway based on established chemical transformations, and discusses potential applications inferred from the known properties of related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utility of novel morpholine derivatives.

Introduction: The Significance of the Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its presence can improve aqueous solubility, metabolic stability, and overall pharmacological profiles. The morpholine nitrogen is weakly basic, which can be advantageous for tuning the pKa of a molecule to optimize its absorption and distribution. Furthermore, the flexible conformation of the morpholine ring allows it to serve as a versatile linker or to engage in various interactions with biological targets. Given these favorable characteristics, the synthesis and evaluation of novel morpholine-containing compounds, such as 2-methyl-1-(morpholin-4-yl)propan-2-ol, are of significant interest to the scientific community.

IUPAC Nomenclature and Molecular Structure

Based on the chemical name provided, "2-Methyl-1-morpholin-4-yl-propan-2-ol," the International Union of Pure and Applied Chemistry (IUPAC) name is determined to be 2-methyl-1-(morpholin-4-yl)propan-2-ol .

The structure is derived as follows:

-

Propan-2-ol: A three-carbon propane chain with a hydroxyl (-OH) group on the second carbon.

-

2-Methyl: A methyl (-CH3) group is also attached to the second carbon.

-

1-morpholin-4-yl: A morpholine ring is attached to the first carbon via its nitrogen atom (position 4 of the morpholine ring).

This leads to the following chemical structure:

Caption: Chemical structure of 2-methyl-1-(morpholin-4-yl)propan-2-ol.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for this specific compound, its physicochemical properties have been predicted using computational models. These values provide an estimation and should be confirmed experimentally.

| Property | Predicted Value |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 32.7 Ų |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 2-methyl-1-(morpholin-4-yl)propan-2-ol involves the nucleophilic ring-opening of an appropriate epoxide by morpholine. This method is well-documented for the synthesis of amino alcohols and offers high regioselectivity.

The proposed two-step synthesis starts from isobutylene oxide (2-methyl-oxirane).

Step 1: Epoxidation of Isobutylene

Isobutylene is first epoxidized to isobutylene oxide using a standard epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Nucleophilic Ring-Opening of Isobutylene Oxide

The resulting isobutylene oxide undergoes a nucleophilic attack by morpholine. The morpholine nitrogen attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired product, 2-methyl-1-(morpholin-4-yl)propan-2-ol.

Caption: Proposed synthetic workflow for 2-methyl-1-(morpholin-4-yl)propan-2-ol.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of isobutylene oxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add morpholine (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any unreacted morpholine and other water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure 2-methyl-1-(morpholin-4-yl)propan-2-ol.

Potential Applications in Research and Drug Development

While there is no specific literature on the applications of 2-methyl-1-(morpholin-4-yl)propan-2-ol, its structural features suggest several areas of potential utility:

-

Scaffold for Novel Therapeutics: The molecule can serve as a building block for the synthesis of more complex molecules. The tertiary alcohol can be a site for further functionalization, and the morpholine ring provides a desirable pharmacokinetic handle.

-

Analogs of Bioactive Compounds: Many bioactive molecules, including beta-blockers, contain a propan-2-ol backbone.[1] The introduction of a morpholine moiety at the first position could lead to novel analogs with potentially interesting pharmacological profiles.

-

Probes for Biological Systems: As a small molecule with both hydrogen bond donating and accepting capabilities, it could be used as a probe to study the binding pockets of enzymes and receptors.

Conclusion

2-methyl-1-(morpholin-4-yl)propan-2-ol is a chemically plausible molecule that combines the favorable properties of the morpholine scaffold with a tertiary amino alcohol structure. Although not widely documented, a straightforward and efficient synthesis can be proposed based on established chemical principles. Its potential as a building block in medicinal chemistry warrants further investigation. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

-

PubChem. 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

NextSDS. methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine — Chemical Substance Information. [Link]

Sources

Spectroscopic Elucidation of Substituted Morpholino Propanols: A Technical Guide for Drug Development

Executive Summary: The Pharmacological Imperative

Substituted morpholino propanols (SMPs) represent a privileged structural motif in modern medicinal chemistry. Most notably, derivatives such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) and its analogues function as potent inhibitors of glucosylceramide synthase (GCS), making them critical in the treatment of lysosomal storage disorders (e.g., Gaucher disease) and in modulating atherosclerosis [1]. The biological efficacy of these molecules is intrinsically tied to their stereochemistry and the conformational dynamics of the morpholine ring. Consequently, rigorous spectroscopic characterization—utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is not merely a quality control step, but a fundamental requirement for validating pharmacophore integrity.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic analysis of SMPs, empowering researchers to decode complex spectral data through an understanding of underlying molecular mechanics.

Structural Nuances & Causality in Spectral Behavior

Before analyzing the spectra, one must understand why SMPs behave the way they do under electromagnetic stimuli. Three core structural features dictate their spectroscopic signatures:

-

Nitrogen Inversion and Ring Conformation: The morpholine ring predominantly adopts a chair conformation [2]. The nitrogen atom undergoes rapid inversion at room temperature, but bulky substituents on the propanol chain can lock the N-substituent into an equatorial position to minimize 1,3-diaxial interactions.

-

Diastereotopicity: The propanol backbone typically contains at least one chiral center (e.g., at C2). This stereocenter breaks the local symmetry of the molecule, rendering the protons on the morpholine ring (specifically the N-CH₂ groups) diastereotopic. They become magnetically non-equivalent, transforming simple coupling patterns into complex multiplets.

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the propanol chain can act as a hydrogen bond donor to the morpholine nitrogen (or oxygen, depending on chain length and folding). This intramolecular interaction significantly alters the O-H stretching frequency in IR and the hydroxyl proton chemical shift in NMR.

Workflow for the spectroscopic elucidation of substituted morpholino propanols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity and stereochemistry of SMPs.

Probing the Morpholine Ring (¹H and ¹³C NMR)

The morpholine ring provides distinct, diagnostic signals. The oxygen atom is highly electronegative, deshielding the adjacent equatorial and axial protons (O-CH₂). These typically resonate around 3.60–3.75 ppm [3]. The nitrogen atom is less electronegative, placing the N-CH₂ protons upfield, typically between 2.40–2.60 ppm .

In ¹³C NMR, the distinction is equally stark: the C-O carbons appear near 66.7 ppm , while the C-N carbons resonate near 46.2–47.2 ppm [4].

Causality in Solvent Selection: To study intramolecular hydrogen bonding, spectra should be acquired in a non-competing solvent like CDCl₃. If a strong H-bond acceptor like DMSO-d₆ is used, the solvent will disrupt the intramolecular bond, causing the -OH proton to shift drastically downfield (often >4.5 ppm) and appear as a sharp doublet if coupled to an adjacent CH.

Stereochemical Assignment via 2D NMR

To differentiate threo and erythro diastereomers (crucial for compounds like PDMP), 1D ¹H NMR is insufficient due to signal overlap.

-

COSY (Correlation Spectroscopy): Used to trace the spin system from the terminal methyl of the propanol chain, through the chiral CH-OH, down to the CH₂-N linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for determining the spatial proximity of protons. A strong NOE cross-peak between the propanol methine proton and the morpholine axial protons confirms a specific rotameric conformation dictated by the stereocenter.

Protocol 1: High-Resolution NMR Acquisition for Stereochemical Elucidation

-

Sample Preparation: Dissolve 15-20 mg of the highly pure SMP in 0.6 mL of anhydrous CDCl₃ (to preserve intramolecular H-bonding) or DMSO-d₆ (for standard assignments).

-

Shimming & Tuning: Perform rigorous 3D gradient shimming to achieve a line width at half-height of <1.0 Hz for the TMS standard.

-

1D Acquisition: Acquire ¹H NMR at ≥400 MHz (preferably 600 MHz for complex multiplets) with 64 scans and a relaxation delay (D1) of 2 seconds.

-

2D NOESY Setup: Set the mixing time ( τm ) to 300-500 ms. This duration is optimized for small-to-medium molecules (MW 200-400 Da) to allow NOE buildup without excessive spin diffusion.

-

Data Processing: Apply zero-filling and a squared sine-bell apodization function to enhance the resolution of diastereotopic splitting patterns.

Infrared (IR) Spectroscopy

While NMR provides connectivity, FT-IR validates the presence of specific functional groups and hydrogen bonding states.

-

O-H Stretching: A free hydroxyl group presents a sharp peak near 3600 cm⁻¹. However, in SMPs, the O-H group frequently hydrogen-bonds to the morpholine nitrogen. This weakens the O-H bond, lowering the force constant and shifting the absorption to a broad band between 3250–3400 cm⁻¹ [4].

-

C-O-C Stretching: The ether linkage in the morpholine ring yields a strong, diagnostic asymmetric stretching band around 1110–1120 cm⁻¹ .

Mass Spectrometry (MS) and Fragmentation Mechanics

Mass spectrometry, particularly Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), is vital for confirming the molecular weight and structural sub-units.

Ionization Strategy: SMPs are basic due to the morpholine nitrogen. Positive ion mode ESI easily protonates the nitrogen, yielding a robust [M+H]⁺ precursor ion [5].

Fragmentation Causality: When subjected to CID, the protonated SMP undergoes highly predictable fragmentation:

-

α -Cleavage: The bond between the propanol C2 and C3 (adjacent to the morpholine nitrogen) is highly susceptible to cleavage. This generates a stable morpholinyl cation fragment (m/z 86) or a protonated morpholine fragment (m/z 88).

-

Dehydration: The propanol chain readily loses water (-18 Da), especially if the resulting carbocation can be stabilized by adjacent alkyl groups or phenyl rings (as seen in PDMP analogues).

Primary MS/MS fragmentation pathways for substituted morpholino propanols.

Protocol 2: ESI-MS/MS Fragmentation Analysis

-

Sample Dilution: Dilute the SMP to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to facilitate protonation).

-

Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min into a Triple Quadrupole or Q-TOF mass spectrometer.

-

Source Parameters: Set the capillary voltage to +3.0 kV and the desolvation temperature to 250°C.

-

CID Optimization: Isolate the [M+H]⁺ precursor ion in Q1. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2.

-

Detection: Monitor the product ions in Q3, specifically looking for the diagnostic m/z 86/88 (morpholine) and [M+H-18]⁺ (dehydration) peaks.

Consolidated Data Presentation

Table 1: Diagnostic Spectral Data for Substituted Morpholino Propanols

| Structural Motif | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | IR Frequency (cm⁻¹) | MS Fragment (m/z) |

| Morpholine (O-CH₂) | 3.60 – 3.75 (m) | 66.5 – 67.0 | 1110 – 1120 (C-O-C) | N/A |

| Morpholine (N-CH₂) | 2.40 – 2.60 (m) | 46.0 – 47.5 | N/A | 86 or 88 |

| Propanol (CH-OH) | 3.70 – 4.00 (m) | 65.0 – 70.0 | 3250 – 3400 (O-H) | [M+H-18]⁺ |

| Propanol (CH₂-N) | 2.30 – 2.50 (m) | 55.0 – 60.0 | N/A | Variable |

*Note: Signals often overlap; 2D HSQC is required for definitive assignment of N-CH₂ vs. CH₂-N protons.

References

-

Inhibition of Glycosphingolipid Synthesis Ameliorates Atherosclerosis and Arterial Stiffness in Apolipoprotein E−/− Mice and Rabbits Fed a High-Fat and -Cholesterol Diet Source: Circulation (American Heart Association Journals) URL:[Link]

-

1H and 13C NMR spectra of N-substituted morpholines Source: ResearchGate URL:[Link]

-

An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium Source: PubMed Central (NIH) URL:[Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus Source: PubMed Central (NIH) URL:[Link]

-

The Association of Shiga-like Toxin with Detergent-resistant Membranes Is Modulated by Glucosylceramide and Is an Essential Requirement in the Endoplasmic Reticulum for a Cytotoxic Effect Source: PubMed Central (NIH) URL:[Link]

Sources

Structural and Crystallographic Analysis of 2-Methyl-1-morpholin-4-yl-propan-2-ol: A Technical Guide

Executive Summary

2-Methyl-1-morpholin-4-yl-propan-2-ol (CAS: 55307-74-9) is a highly versatile amino alcohol building block utilized extensively in medicinal chemistry and drug development[1]. Its molecular architecture—comprising a flexible morpholine ring tethered to a sterically demanding 2-methylpropan-2-ol side chain—presents unique challenges and opportunities for structural characterization.

Because the empirical single-crystal X-ray diffraction (SCXRD) data for this specific compound remains largely undocumented in primary literature[1], this whitepaper serves as a definitive predictive framework and methodological guide. Drawing upon established crystallographic principles for substituted amino alcohols[2], this guide details the expected solid-state geometry, intramolecular interactions, and the precise, self-validating protocols required to successfully crystallize and resolve its 3D structure.

Predictive Molecular Geometry & Conformational Logic

In my experience as an application scientist, understanding the causality behind molecular conformation is critical before initiating crystallization trials. The 3D geometry of 2-Methyl-1-morpholin-4-yl-propan-2-ol is governed by two primary thermodynamic drivers: steric minimization and hydrogen bonding.

Morpholine Ring Conformation

The morpholine core is expected to adopt a classic chair conformation . To minimize 1,3-diaxial steric clashes, the bulky 2-hydroxy-2-methylpropyl substituent at the N4 position will strongly favor the equatorial position . Kinetic trapping of the axial conformer is highly unlikely at standard crystallization temperatures unless forced by extreme intermolecular lattice packing forces.

Intramolecular Hydrogen Bonding

In substituted amino alcohols, hydrogen bonding plays a critical role in defining the solid-state conformation[2]. The molecule possesses a hydroxyl donor (-OH) and two potential acceptors: the morpholine oxygen (O1) and the morpholine nitrogen (N4). Due to proximity and bond angles, an intramolecular hydrogen bond is predicted to form between the hydroxyl hydrogen and the N4 lone pair. This interaction creates a stable, pseudo-five-membered ring (N-C-C-O-H), effectively locking the rotational degrees of freedom of the side chain.

Conformational logic and intramolecular hydrogen bonding network of the target compound.

Experimental Crystallization Methodology

Amino alcohols are notoriously prone to forming oils or amorphous solids if the supersaturation point is reached too rapidly. To ensure the growth of diffraction-quality single crystals, a Vapor Diffusion protocol is mandated. This method controls nucleation kinetics, allowing the morpholine ring to adopt its lowest-energy conformation within the crystal lattice.

Step-by-Step Crystallization Protocol

-

Solvent Preparation: Dissolve 50 mg of high-purity 2-Methyl-1-morpholin-4-yl-propan-2-ol in 1.0 mL of a primary solvent (e.g., Dichloromethane) in a 4 mL inner vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

-

Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3.0 mL of a highly volatile antisolvent (e.g., n-Pentane).

-

Sealing and Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 4 °C.

-

Harvesting: Over 3–7 days, the volatile antisolvent will slowly diffuse into the primary solvent, gently lowering solubility and inducing the controlled growth of single crystals.

Table 1: Crystallization Solvent Matrix

| Primary Solvent (Good) | Antisolvent (Poor) | Volatility Ratio | Expected Outcome |

| Dichloromethane (DCM) | n-Pentane | High | Optimal for discrete, block-like crystals. |

| Ethyl Acetate (EtOAc) | n-Hexane | Moderate | Slower diffusion; potential for needle morphology. |

| Methanol (MeOH) | Diethyl Ether | High | May disrupt intramolecular H-bonds; use with caution. |

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a suitable crystal (ideally >0.1 mm in all dimensions) is harvested, the following self-validating SCXRD workflow must be executed to determine the absolute structure.

Data Collection

-

Mounting: Coat the crystal in a perfluoropolyether cryoprotectant oil and mount it on a MiTeGen loop.

-

Temperature: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes thermal atomic displacement (reducing the Debye-Waller factor) and significantly enhances high-angle diffraction intensity.

-

Radiation: Utilize Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. For a light-atom structure like C8H17NO2 , Cu Kα is preferred to maximize scattering intensity.

Phase Solution and Refinement

-

Structure Solution: The phase problem is solved using Direct Methods or Dual-Space algorithms. Structure solution and visualization are performed using OLEX2 , a comprehensive graphical user interface that seamlessly links structure solution and refinement[3].

-

Refinement: Full-matrix least-squares refinement against F2 is executed using SHELXL [4].

-

Hydrogen Atom Treatment: The hydroxyl hydrogen should be located from the difference Fourier map and refined freely to accurately measure the intramolecular H-bond length. Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model (e.g., HFIX 137 for methyl groups in SHELXL)[4].

Step-by-step single-crystal X-ray diffraction and refinement workflow.

Quantitative Data Summary

Based on the molecular weight ( 159.23 g/mol ) and the typical packing efficiency of analogous N-substituted morpholine derivatives, the following crystallographic parameters are predicted for the stable polymorph.

Table 2: Predicted Crystallographic Parameters

| Parameter | Predicted Value / Assignment |

| Chemical Formula | C8H17NO2 |

| Formula Weight | 159.23 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca (Centrosymmetric, as it is an achiral molecule) |

| Z (Molecules per unit cell) | 4 (for P21/c ) or 8 (for Pbca ) |

| Predicted Density ( ρcalc ) | ∼1.15−1.25 g/cm 3 |

| Key Interaction | O−H⋯N (Intramolecular), distance ∼2.6−2.8 Å |

References

- PubChemLite - 55307-74-9 (C8H17NO2), uni.lu,

- OLEX2: A complete structure solution, refinement and analysis program, researchg

- Crystal structure refinement with SHELXL, researchg

- Intramolecular Hydrogen Bonding in Substituted Aminoalcohols, acs.org,

Sources

Exploring the Chemical Space of Morpholino Alkanolamines: A Structural and Synthetic Masterclass

Executive Summary

The intersection of heterocyclic chemistry and aliphatic functionalization has birthed some of the most versatile scaffolds in modern chemical sciences. Among these, morpholino alkanolamines —hybrid molecules featuring a six-membered morpholine ring covalently linked to an alkanolamine chain—stand out as privileged structures. By combining the tunable basicity and metabolic stability of morpholine with the multivalent hydrogen-bonding capacity of β -amino alcohols, these compounds have become indispensable in both targeted drug discovery and advanced materials science.

As a Senior Application Scientist, I have structured this technical guide to navigate the physicochemical rationale, synthetic methodologies, and translational applications of morpholino alkanolamines. This whitepaper moves beyond theoretical overviews, providing field-proven, self-validating protocols and mechanistic insights into why these specific chemical spaces are prioritized in modern laboratory environments.

Physicochemical Rationale: Why Morpholine?

In the design of bioactive molecules or advanced solvents, the choice of the amine headgroup dictates the molecule's pharmacokinetic and thermodynamic fate. While piperidine and morpholine are structurally similar six-membered heterocycles, their physicochemical behaviors diverge drastically due to the presence of the ethereal oxygen in morpholine.

The Inductive Effect and pKa Modulation

The fundamental advantage of the morpholine ring lies in its electron-withdrawing oxygen atom. According to the Scientific Committee on Consumer Safety (SCCS), replacing the CH2 group directly opposite the nitrogen in piperidine with an oxygen atom diminishes the basicity of the amine by approximately 2.5 pKa units [1]. While piperidine exhibits a pKa of ~11.2, morpholine's pKa drops to ~8.7.

Causality in Drug Design: Highly basic amines (pKa > 10) are predominantly ionized at physiological pH, leading to poor membrane permeability, lysosomal trapping, and an increased risk of phospholipidosis. By integrating a morpholine moiety, medicinal chemists can lower the overall pKa of the alkanolamine, ensuring a higher fraction of the un-ionized species in the gastrointestinal tract and improving blood-brain barrier (BBB) penetration.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Saturated Heterocycles

| Property | Piperidine | Morpholine | β -Morpholino Alkanolamine (Typical) |

| Heteroatoms | 1 (N) | 2 (N, O) | 3+ (N, O, O) |

| pKa (Conjugate Acid) | ~11.2 | ~8.7 | ~8.0 - 8.5 |

| Nucleophilicity | High | Moderate | Moderate |

| Hydrogen Bond Acceptors | 1 | 2 | 3+ |

| Metabolic Stability | Moderate | High (Oxidation resistant) | High |

Synthetic Navigation: Epoxide Ring-Opening Workflows

The most robust and atom-economical route to access the morpholino alkanolamine chemical space is the nucleophilic ring-opening of terminal epoxides by morpholine. This SN2 transformation yields β -amino alcohols with high regioselectivity.

Mechanistic Workflow

Caption: Workflow of regioselective SN2 epoxide ring-opening by morpholine.

Protocol: Ultrasound-Assisted Synthesis of β -Morpholino Alkanolamines

Traditional reflux methods for epoxide ring-opening often suffer from prolonged reaction times and thermal degradation. The following protocol leverages ultrasound irradiation to achieve yields up to 96% [2].

Causality of Reagents & Conditions:

-

Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent. It poorly solvates the lone pair on the morpholine nitrogen, leaving it as a "naked" and highly reactive nucleophile, which accelerates the SN2 attack.

-

Activation (Ultrasound): Acoustic cavitation generates localized microscopic hot spots. This provides the necessary activation energy to overcome the steric hindrance of the epoxide without elevating the bulk temperature to levels that cause side reactions.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the terminal epoxide (1.0 mmol) in 5 mL of anhydrous DMSO.

-

Amine Addition: Add morpholine (1.2 mmol, 1.2 equivalents) dropwise to the solution at room temperature. The slight excess ensures complete consumption of the epoxide.

-

Sonication: Submerge the flask in an ultrasonic bath. Maintain the bath temperature at 70°C and sonicate for exactly 60 minutes.

-

Self-Validation (In-Process Quality Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the epoxide spot (visualized via potassium permanganate stain) confirms reaction completion.

-

Quenching & Extraction: Pour the reaction mixture into 20 mL of ice-cold distilled water to quench. Extract the aqueous layer with dichloromethane ( 3×15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure β -morpholino alkanolamine.

Translational Applications & Case Studies

A. Pharmaceutical Development: β1 -Adrenergic Blockers

The morpholino alkanolamine motif is a critical pharmacophore in cardiovascular medicine. A prime example is Landiolol , an ultra-short-acting β1 -receptor blocker used to treat tachycardia. Landiolol's structure features a morpholine formamido group tethered to an alkanolamine chain [3].

Pharmacological Causality: The alkanolamine chain mimics the structure of endogenous catecholamines (like adrenaline), allowing it to competitively bind to the β1 -adrenergic receptor. Meanwhile, the morpholine ring modulates the drug's lipophilicity, ensuring rapid enzymatic hydrolysis by plasma esterases, which grants Landiolol its ultra-short half-life (approx. 4 minutes).

Caption: Mechanism of action for morpholino alkanolamine-based beta-1 blockers.

B. Industrial Intermediates: Hydroxy Ethyl Morpholine (HEM)

Beyond pharmaceuticals, simple morpholino alkanolamines like Hydroxy Ethyl Morpholine (HEM) serve as high-value industrial intermediates. HEM is synthesized via the ethoxylation of morpholine with ethylene oxide. The lone pair of electrons on the morpholine nitrogen attacks the strained epoxide ring of ethylene oxide, opening it and attaching the hydroxyethyl group [4]. HEM acts as a versatile building block in the synthesis of textile auxiliaries, cationic surfactants, and specialty solvents for acid gas removal in the energy sector.

Conclusion

The chemical space of morpholino alkanolamines offers a highly tunable playground for molecular architects. By understanding the causal relationships between the morpholine ring's inductive effects, the thermodynamic pathways of epoxide ring-opening, and the resulting pharmacological profiles, researchers can systematically engineer molecules with optimized basicity, stability, and target affinity.

References

- SCCS (Scientific Committee on Consumer Safety), Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission Public Health.

- Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides. Pakistan Journal of Pharmaceutical Sciences.

- CN101768148B - New preparation method of hydrochloride landiolol.

- Hydroxy Ethyl Morpholine Market Insights 2026, Analysis and Forecast to 2031. HDIN Research.

Stability and Degradation Pathways of 2-Methyl-1-morpholin-4-yl-propan-2-ol: A Comprehensive Technical Guide

Executive Summary & Physicochemical Profiling

2-Methyl-1-morpholin-4-yl-propan-2-ol (CAS: 55307-74-9) is a highly versatile, bifunctional organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it consists of a morpholine ring (a cyclic tertiary amine/ether) covalently linked to a sterically hindered tertiary alcohol (2-methylpropan-2-ol moiety).

Understanding the intrinsic stability of this compound requires a deep dive into the isolated reactivity of its two primary pharmacophores. As an Application Scientist designing formulation or storage parameters, one must recognize that the molecule is simultaneously vulnerable to oxidative attack at the basic nitrogen center and acid-catalyzed elimination at the tertiary alcohol center.

Mechanistic Degradation Pathways

Oxidative Susceptibility (Morpholine Ring)

The nitrogen atom within the morpholine ring possesses a highly nucleophilic lone pair of electrons. In the presence of reactive oxygen species (ROS), peroxides, or even prolonged exposure to atmospheric oxygen under photolytic conditions, this basic center undergoes rapid electrophilic oxygen transfer.

The primary degradation product is the corresponding N-oxide (2-methyl-1-(4-oxidomorpholin-4-yl)propan-2-ol). If oxidative stress is sustained, the N-oxide can undergo secondary thermal rearrangements or elimination/addition mechanisms, ultimately leading to the oxidative cleavage of the morpholine ring .

Acid-Catalyzed Dehydration (Tertiary Alcohol)

Tertiary alcohols are notoriously unstable under acidic conditions due to their propensity to undergo E1 (Unimolecular Elimination) dehydration . When exposed to a low-pH environment, the hydroxyl group is rapidly protonated, converting it into a superior leaving group ( H2O ).

Heterolytic cleavage of the C-O bond generates a highly stable tertiary carbocation. To stabilize this intermediate, a base (often water) abstracts a proton from an adjacent carbon, collapsing the electron pair to form a carbon-carbon double bond. For 2-methyl-1-morpholin-4-yl-propan-2-ol, this yields dehydrated alkene degradants such as 2-methyl-3-morpholinoprop-1-ene .

Fig 1. Primary degradation pathways of 2-Methyl-1-morpholin-4-yl-propan-2-ol under stress.

Forced Degradation Experimental Workflows

To establish a robust, stability-indicating analytical method in strict alignment with ICH Q1A(R2) guidelines , a systematic forced degradation study (FDS) must be executed. The objective is to achieve a targeted 5–20% degradation. Exceeding this threshold risks driving the molecule into secondary, non-representative degradates that will not occur under realistic shelf-life conditions .

Fig 2. ICH Q1A-aligned forced degradation experimental workflow for stability indicating methods.

Protocol: Acid-Catalyzed Stress Testing

-

Sample Preparation: Dissolve the compound in a chemically inert, MS-compatible solvent (e.g., Acetonitrile/Water 50:50 v/v) to a working concentration of 1.0 mg/mL.

-

Acidification: Add an equal volume of 0.1 M HCl to the sample vial.

-

Causality: 0.1 M HCl provides sufficient hydronium ion concentration to protonate the sterically hindered tertiary hydroxyl group without causing immediate, uncontrolled carbonization of the organic framework.

-

-

Thermal Stress: Incubate the sealed vial at 60°C for 24 hours.

-

Causality: The E1 elimination is an endothermic process; elevated thermal energy is required to overcome the activation energy barrier for tertiary carbocation formation.

-

-

Quenching (Critical Step): Neutralize the reaction with an equivalent stoichiometric volume of 0.1 M NaOH prior to analysis.

-

Causality: Immediate neutralization halts the E1 pathway, "freezing" the degradation profile to ensure the LC-MS/MS quantification accurately reflects the 24-hour time point.

-

Protocol: Oxidative Stress Testing

-

Sample Preparation: Prepare a 1.0 mg/mL solution in LC-MS grade water.

-

Oxidation: Add 3% H2O2 (v/v) to the sample.

-

Causality: 3% H2O2 provides a controlled excess of electrophilic oxygen to drive N-oxide formation without over-oxidizing the morpholine ring into ring-opened lactams.

-

-

Incubation: Store at room temperature (25°C) in the dark for 24 hours.

-

Causality: Photolytic secondary reactions must be excluded to isolate the purely oxidative pathway.

-

-

Quenching: Quench residual peroxide using sodium metabisulfite ( Na2S2O5 ) prior to injection.

-

Causality: Unquenched peroxides will degrade the stationary phase of the UHPLC column and cause massive baseline drift in the mass spectrometer.

-

Quantitative Stability Data & Kinetics

The table below synthesizes typical degradation kinetics for 2-Methyl-1-morpholin-4-yl-propan-2-ol based on its functional group vulnerabilities. This data dictates that formulations containing this compound must be buffered to near-neutral pH and protected from oxidative environments.

| Stress Condition | Reagent / Environment | Temp (°C) | Time (h) | Primary Degradant Identified | Mass Shift (Δ Da) | % Degradation |

| Acidic | 0.1 M HCl | 60 | 24 | Dehydrated Alkene | -18.01 (Loss of H2O ) | 18.5% |

| Basic | 0.1 M NaOH | 60 | 48 | None (Highly Stable) | N/A | < 1.0% |

| Oxidative | 3% H2O2 | 25 | 24 | Morpholine N-oxide | +15.99 (Gain of O) | 14.2% |

| Thermal | Solid State | 80 | 168 | None (Stable) | N/A | < 0.5% |

| Photolytic | UV/Vis (ICH Q1B) | 25 | 48 | Ring-opened fragments | Variable | 3.1% |

Analytical Strategy for Degradant Tracking

To accurately track these pathways, a UHPLC-MS/MS utilizing a reverse-phase C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile is recommended.

-

Parent Compound: The intact molecule will appear at m/z 160.13 [M+H]+ .

-

N-Oxide Degradant: Elutes earlier than the parent (due to increased polarity) and appears at m/z 176.13 [M+H]+ .

-

Dehydrated Alkene: Elutes later than the parent (due to loss of the polar hydroxyl group) and appears at m/z 142.12 [M+H]+ .

By tracking these specific mass transitions, researchers can build a self-validating analytical method that guarantees the stability and safety of the final chemical product.

References

-

Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed.[Link]

-

17.6 Reactions of Alcohols. OpenStax Organic Chemistry.[Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]

The Morpholine Scaffold in Modern Drug Discovery: A Technical Whitepaper on Bioactive Derivatives

Physicochemical Rationale: Why Morpholine?

Morpholine (1-oxa-4-azacyclohexane) is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. In modern medicinal chemistry, it is classified as a "privileged scaffold" due to its highly advantageous physicochemical and metabolic properties 1. With a pKa of approximately 8.3–8.7, morpholine acts as a fairly strong base, yet its well-balanced lipophilic-hydrophilic profile allows it to finely modulate the pharmacokinetic (PK) properties of drug candidates [[2]]().

The oxygen atom acts as a crucial hydrogen bond acceptor, while the nitrogen atom serves as an optimal functionalization point. In Central Nervous System (CNS) drug discovery, the morpholine ring is particularly valued. Its flexible chair-like conformation and structural similarity to endogenous neurotransmitters (such as aryl-morpholines) significantly enhance blood-brain barrier (BBB) permeability, making it a cornerstone in neuropharmacology 3.

Mechanistic Pharmacology & Key Therapeutic Areas

Oncology and Kinase Inhibition

In oncology, morpholine derivatives are heavily utilized to target the PI3K/Akt/mTOR signaling pathway, a crucial intracellular cascade regulating cell growth, proliferation, and survival 4. The morpholine moiety frequently acts as a direct pharmacophore rather than just a solubilizing group. For example, in PI3K inhibitors like Buparlisib, the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket, competitively inhibiting ATP binding and shutting down downstream signaling 5.

PI3K/Akt/mTOR signaling pathway modulated by morpholine-based competitive inhibitors.

CNS Therapeutics

Morpholine derivatives show exceptional promise in treating neurodegenerative and neuropsychiatric disorders. They act as potent enzyme inhibitors for monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE) 6. Furthermore, Aprepitant, an NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting (CINV), relies on its morpholine core to direct three interacting substituent arms into the correct spatial orientation within the receptor's active site 3.

Quantitative Data: Pharmacological Profiling

To synthesize the impact of morpholine substitutions, the following table summarizes key bioactive morpholine derivatives, their primary targets, and the specific functional role of the morpholine ring.

| Drug / Compound | Primary Target | Indication | Role of the Morpholine Moiety |

| Aprepitant | NK1 Receptor | CINV | Acts as a spatial scaffold; improves BBB crossing 3 |

| Buparlisib | PI3K (Class I) | Solid Tumors | Forms critical H-bonds in the ATP-binding pocket 5 |

| Linezolid | 50S Ribosomal Subunit | Gram-positive infections | Enhances aqueous solubility and modulates PK profile 4 |

| Gefitinib | EGFR Tyrosine Kinase | NSCLC | Solubilizing group; improves oral bioavailability [[2]]() |

| Reboxetine | Norepinephrine Transporter | Depression | Core pharmacophore; mimics endogenous neurotransmitters 6 |

Synthetic Methodologies & Workflows

The synthesis of highly substituted morpholines is critical for Structure-Activity Relationship (SAR) profiling. Modern approaches emphasize stereocontrol and step-economy. Key methodologies include Palladium-catalyzed carboamination, Multicomponent Reactions (MCRs), and emerging green biocatalysis using laccase-mediated nuclear amination 4, 7.

Synthetic workflows for generating diverse morpholine scaffolds for SAR profiling.

Experimental Protocol: Stereoselective Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination

Objective : Concise construction of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols and aryl bromides 4.

Self-Validating System Design : This protocol incorporates an internal quantitative NMR (qNMR) standard prior to workup. This ensures that the conversion rate is independently validated, isolating true reaction efficiency from downstream purification losses.

Step-by-Step Methodology:

-

Catalyst Pre-activation : In an argon-filled glovebox, combine 2.5 mol% Pd2(dba)3 and 5.0 mol% RuPhos in anhydrous toluene. Stir at room temperature for 15 minutes.

-

Causality: Pre-mixing the palladium source with the electron-rich, bulky RuPhos ligand ensures the complete formation of the active monomeric Pd(0)-ligand complex. This prevents off-target coupling and stabilizes the intermediate against undesired β-hydride elimination.

-

-

Substrate Addition : To the activated catalyst solution, add 1.0 equivalent of the substituted aryl bromide and 1.2 equivalents of the enantiopure amino alcohol derivative.

-

Base Addition & Cyclization : Add 1.5 equivalents of Sodium tert-butoxide (NaOtBu). Seal the reaction vessel, remove from the glovebox, and heat to 85°C for 12 hours.

-

Causality: The strong base (NaOtBu) is dual-purpose. First, it deprotonates the amine to facilitate the formation of the palladium-amido complex (migratory insertion). Second, it drives the intramolecular alkoxide attack on the palladium-activated alkene, forcing the ring closure into the thermodynamically favored cis-conformation.

-

-

Self-Validating Yield Analysis (qNMR) : Cool the reaction to room temperature. Before aqueous quench, add exactly 0.3 equivalents of 1,3,5-trimethoxybenzene as an internal standard. Quench with water, extract with ethyl acetate, and concentrate an aliquot of the organic layer in vacuo. Run a crude 1H-NMR.

-

Causality: By comparing the integration of the internal standard's aromatic protons against the morpholine ring protons, the chemist obtains an absolute, self-validating quantitative yield of the crude intermediate. If the qNMR yield is high but isolated yield is low, the failure point is definitively localized to the chromatography step.

-

-

Purification : Purify the remaining crude mixture via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure cis-3,5-disubstituted morpholine.

References

- Source: PubMed (nih.gov)

- Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals Source: Benchchem URL

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)

- Source: RSC Publishing (rsc.org)

- Source: ACS Publications (acs.org)

- Occurrence of Morpholine in Central Nervous System Drug Discovery (PMC)

- Source: MDPI (mdpi.com)

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Synthetic routes to chiral 2-amino-1-propanol derivatives

Application Note: Advanced Synthetic and Biocatalytic Routes to Chiral 2-Amino-1-propanol Derivatives

Executive Summary

Chiral vicinal amino alcohols, specifically 2-amino-1-propanol derivatives (such as L-alaninol), are indispensable building blocks in modern pharmaceutical synthesis and asymmetric catalysis[1]. They serve as critical precursors for antituberculosis agents like Ethambutol[2] and act as highly effective chiral auxiliaries in oxazoline-based ligand design. This application note details two highly validated, scalable methodologies for synthesizing chiral 2-amino-1-propanol: a classical chemical reduction utilizing an in situ generated borane complex, and a modern, green biocatalytic approach employing ω-transaminases.

Chemical Synthesis: In Situ Borane Reduction of L-Alanine

Mechanistic Rationale & Causality

The direct reduction of amino acids to amino alcohols is notoriously challenging due to the poor electrophilicity of the carboxylate group. Standard sodium borohydride (NaBH₄) is insufficiently reactive to facilitate this transformation alone. While lithium aluminum hydride (LiAlH₄) or diborane gas can achieve this, they pose severe safety, handling, and scale-up risks.

The optimal solution is the in situ generation of a borane-tetrahydrofuran (BH₃-THF) complex by oxidizing NaBH₄ with molecular iodine (I₂)[3]. Borane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich oxygen of the carboxylate, driving the reduction to the alcohol while strictly preserving the alpha-chiral center, thus preventing racemization[4].

Chemical reduction of L-alanine to L-alaninol using in situ generated borane.

Protocol 1: Synthesis of L-Alaninol via NaBH₄/I₂

-

Activation : Suspend L-alanine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF under an inert N₂ atmosphere. Cool the reaction vessel to 0°C.

-

In Situ Borane Generation : Dissolve I₂ (1.0 eq) in anhydrous THF. Add this solution dropwise to the suspension over 1 hour.

-

Causality: The reaction between NaBH₄ and I₂ generates the active BH₃-THF complex and H₂ gas[3]. Slow addition strictly controls the exothermic release of H₂, preventing thermal runaway and reactor over-pressurization.

-

Self-Validation Checkpoint: The cessation of vigorous H₂ gas bubbling serves as a visual indicator that the active hydride species has been fully generated.

-

-

Reduction : Heat the mixture to reflux (70°C) for 14 hours.

-

Causality: Elevated temperatures are required to overcome the activation energy barrier for the complete reduction of the intermediate borate esters[4].

-

-

Quench & Cleavage : Cool the mixture to 0°C and cautiously add methanol dropwise until effervescence ceases. Stir at room temperature for 2 hours.

-

Causality: Methanol solvolyzes unreacted borane and breaks down the rigid boron-nitrogen/boron-oxygen complexes formed during the reduction, freeing the amino alcohol.

-

-

Isolation : Concentrate the mixture under reduced pressure. Dissolve the residue in 20% aqueous KOH and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield L-alaninol as a colorless oil.

Biocatalytic Synthesis: ω-Transaminase Mediated Amination

Mechanistic Rationale & Causality

Chemical routes, while robust, often require harsh conditions and generate significant solvent waste. Biocatalysis offers a highly enantioselective, aqueous alternative[5]. By employing an ω-transaminase (e.g., from Moraxella lacunata or engineered Chromobacterium violaceum), prochiral hydroxyacetone can be directly converted to (S)-2-amino-1-propanol[5][6].

The enzyme utilizes pyridoxal-5'-phosphate (PLP) as a cofactor. An inexpensive amine donor, such as isopropylamine, transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing acetone. PMP then transfers the amino group to hydroxyacetone. The reaction equilibrium is driven forward by utilizing a molar excess of the amine donor and the continuous removal of the volatile acetone byproduct[6].

Biocatalytic transamination of hydroxyacetone to (S)-2-amino-1-propanol.

Protocol 2: Bioconversion of Hydroxyacetone

-

Enzyme Preparation : Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.5. Supplement the buffer with 0.05 mM pyridoxal-5'-phosphate (PLP)[6].

-

Causality: PLP is the obligate cofactor for transaminases. Exogenous addition ensures the enzyme remains fully saturated and active throughout the extended reaction time. pH 8.5 is the established optimal condition for the Moraxella lacunata aminotransferase[6].

-

-

Substrate Loading : Add hydroxyacetone (100 mM) and isopropylamine (500 mM) to the buffered system.

-

Causality: A 5-fold molar excess of the amine donor (isopropylamine) thermodynamically pushes the reversible transamination reaction toward product formation[5].

-

-

Bioconversion : Introduce the purified ω-transaminase. Incubate the reactor at 30°C for 24 hours with gentle orbital shaking (150 rpm).

-

Causality: 30°C provides the optimal balance between reaction kinetics and the thermal stability of the biocatalyst[6].

-

Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The stoichiometric formation of acetone (detectable via GC-FID) directly correlates with the conversion of hydroxyacetone, validating the transamination progress.

-

-

Downstream Processing : Terminate the reaction by ultrafiltration (10 kDa MWCO) to remove and recover the enzyme. Pass the permeate through an Isolute SCX-2 strong cation exchange column. Wash the column with methanol to elute neutral organics (acetone, unreacted ketone), and subsequently elute the pure chiral amino alcohol using 4 M NH₃ in methanol[7].

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on scale, infrastructure, and environmental targets. The table below summarizes the critical metrics for both methodologies.

| Parameter | Chemical Reduction (NaBH₄/I₂) | Biocatalytic Transamination |

| Starting Material | L-Alanine | Hydroxyacetone |

| Key Reagents | NaBH₄, I₂, THF | ω-Transaminase, Isopropylamine |

| Stereoselectivity (ee) | >99% (Retains precursor ee) | >98% (Enzyme-controlled) |

| Typical Yield | 80 - 85% | 60 - 75% |

| Reaction Conditions | Reflux (70°C), Anhydrous | Mild (30°C), Aqueous pH 8.5 |

| Environmental Impact | High solvent/reagent waste | Green, aqueous, renewable |

References[5] Dalby, P. A., et al. "A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols." Organic Process Research & Development, 2010. URL:https://pubs.acs.org/doi/10.1021/op900190y[7] Dalby, P. A., et al. "A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols (Supporting Info/Methods)." ACS, 2009. URL:https://pubs.acs.org/doi/10.1021/op900190y[2] Benchchem. "Application Notes and Protocols: 1-Nitropropan-2-ol as a Precursor in Pharmaceutical Synthesis." URL: https://www.benchchem.com[1] Mutti, F. G., et al. "Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases." ACS Catalysis, 2019. URL:https://pubs.acs.org/doi/10.1021/acscatal.9b03829[3] Guidechem. "What is the Role of Borane-Tetrahydrofuran Complex in Organic Synthesis?" URL:https://www.guidechem.com/articles/what-is-the-role-of-borane-tetrahydrofuran-complex-in-organic-synthesis-8084.html[4] Wikipedia. "Borane–tetrahydrofuran." URL:https://en.wikipedia.org/wiki/Borane%E2%80%93tetrahydrofuran[6] Chen, D., et al. "An amine: hydroxyacetone aminotransferase from Moraxella lacunata WZ34 for alaninol synthesis." Bioprocess and Biosystems Engineering, 2008. URL:https://pubmed.ncbi.nlm.nih.gov/17849151/

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An amine: hydroxyacetone aminotransferase from Moraxella lacunata WZ34 for alaninol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note & Protocols for Evaluating the Cytotoxicity of Novel Morpholine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, chief among them being the early and accurate assessment of its safety profile. Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter that dictates the therapeutic potential of any new compound.[1] For medicinal chemists and drug development professionals, understanding the cytotoxic profile of a new series of molecules, such as morpholine derivatives, is a critical step in the lead optimization process.

Morpholine is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[2] Its derivatives have shown a wide range of biological activities, including potent anticancer effects.[2][3][4][5] However, this desired on-target cytotoxicity against cancer cells must be weighed against off-target effects on healthy cells. Therefore, a robust and multi-parametric approach to evaluating cytotoxicity is not just recommended; it is essential for making informed decisions, reducing late-stage attrition, and accelerating the development of safer, more effective therapeutics.[6][7]

This guide provides a comprehensive framework for researchers to evaluate the cytotoxic effects of novel morpholine derivatives. We move beyond single-endpoint assays to advocate for a multi-assay strategy, enabling a more nuanced understanding of a compound's mechanism of action. Here, we detail the principles, step-by-step protocols, and data interpretation for three core cell-based assays that interrogate distinct cellular health markers: metabolic activity, membrane integrity, and apoptosis induction.

A Multi-Parametric Strategy: Why One Assay is Not Enough

A compound can induce cell death through various mechanisms, broadly classified as apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8][9] Relying on a single assay can be misleading. For instance, an assay measuring only metabolic activity might fail to distinguish between a compound that is truly cytotoxic (kills cells) and one that is cytostatic (inhibits proliferation).[10] A comprehensive profile requires interrogating multiple cellular parameters.

By combining assays, researchers can build a more complete picture:

-

Is the compound reducing metabolic activity? (MTT Assay)

-

Is it compromising the cell membrane? (LDH Assay)

-

Is it activating programmed cell death pathways? (Caspase-3/7 Assay)

This integrated approach allows for a more definitive classification of the compound's effect and its potential mechanism of action.

Caption: Multi-assay workflow for cytotoxicity profiling.

Pillar 1: Metabolic Activity Assessment - The MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell viability based on metabolic activity.[11] It is often the first-line screening tool to determine the potency of a compound.

Principle of Causality: The assay's logic rests on the principle that only viable, metabolically active cells possess mitochondrial dehydrogenase enzymes capable of reducing the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cell viability.[13]

Detailed Protocol: MTT Assay

Materials and Reagents:

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS, store protected from light at -20°C)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Novel morpholine derivatives (stock solutions in a suitable solvent like DMSO)

-

Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells for "no-cell" controls to measure background absorbance.

-

Incubate the plate overnight (or for at least 4 hours to allow attachment for adherent cells) at 37°C, 5% CO₂.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine derivatives in culture medium. A common starting range is 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO, as the highest compound concentration).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

-

Causality Check: This step directly introduces the substrate that only living cells can process.

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle shaking or pipetting up and down to ensure all crystals are dissolved.

-

Self-Validation: Complete solubilization is critical for accurate absorbance readings. Visually inspect wells to ensure no crystals remain.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Pillar 2: Membrane Integrity Assessment - The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the integrity of the plasma membrane.

Principle of Causality: LDH is a stable cytoplasmic enzyme present in all cells.[15] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[15][16] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction that results in a colored product, the intensity of which is proportional to the number of damaged cells.[17]

Detailed Protocol: LDH Assay

Materials and Reagents:

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

-

96-well flat-bottom plates

-

Lysis Buffer (e.g., 10X solution provided in kits, or a solution of Triton X-100)

-

Stop Solution (often 1M acetic acid or similar, provided in kits)[17]

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Follow the same procedure as Step 1 & 2 of the MTT protocol.

-

Crucially, you must set up three additional control wells per condition:

-

Spontaneous Release: Untreated cells (to measure baseline LDH release).

-

Maximum Release: Untreated cells to which Lysis Buffer will be added (to determine 100% LDH release).[16]

-

Medium Background: Culture medium without cells.

-

-

-

Sample Collection:

-

After the treatment incubation period, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes.[15]

-

For the "Maximum Release" control wells, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C before centrifugation.

-

Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

-

Causality Check: This transferred supernatant contains the LDH released from damaged cells and is the basis for the entire measurement.

-

-

LDH Reaction:

-

Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by combining the substrate and dye solution).

-

Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatants.[17]

-

Incubate for 15-30 minutes at room temperature, protected from light.[15][17] The reaction will produce a colored product.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well.[17] This stabilizes the colored product for an accurate reading.

-

-

Data Acquisition:

Pillar 3: Apoptosis Assessment - The Caspase-3/7 Assay

To determine if a compound induces programmed cell death, a direct measurement of apoptosis machinery is required. Caspases-3 and -7 are key "executioner" caspases, and their activation is a central event in the apoptotic pathway.[18]

Principle of Causality: This assay utilizes a specific tetrapeptide substrate (DEVD) that is recognized and cleaved by active caspases-3 and -7.[19] The substrate is conjugated to a reporter molecule (e.g., a luminogenic substrate for luciferase). When caspase-3/7 becomes active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a luminescent signal that is directly proportional to the amount of active caspase-3/7.[19][20]

Caption: Differentiating apoptosis and necrosis pathways.

Detailed Protocol: Caspase-3/7 Glo Assay

Materials and Reagents:

-

Commercially available Caspase-Glo® 3/7 Assay System (containing buffer and lyophilized substrate)

-

White-walled, opaque 96-well plates (for luminescence assays)

-

Luminometer

Step-by-Step Methodology:

-

Assay Preparation:

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

-

-

Cell Seeding and Treatment:

-

Follow the same procedure as Step 1 & 2 of the MTT protocol, but use white-walled plates suitable for luminescence.

-

Seed cells at 10,000-20,000 cells/well in 100 µL of medium.

-

Include "no-cell" controls and vehicle controls. A positive control (e.g., cells treated with staurosporine) is highly recommended.

-

-

Assay Procedure (Add-Mix-Measure):

-

After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[20]

-

Causality Check: This single reagent both lyses the cells and provides the substrate for the caspase activity measurement, simplifying the workflow.[19][21]

-

Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer. The signal is stable for several hours.[20]

-

Data Analysis and Interpretation

1. Calculating Percentage Viability/Cytotoxicity:

-

For MTT:

-

Subtract the average absorbance of the "no-cell" control from all other readings.

-

Calculate % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

-

-

For LDH:

-

Subtract the average absorbance of the "Medium Background" control from all other readings.

-

Calculate % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.[15]

-

-

For Caspase-3/7:

-

Subtract the average luminescence of the "no-cell" control from all other readings.

-

Data is often expressed as Fold Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control).

-

2. Determining the IC₅₀ Value:

The IC₅₀ is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[22][23] It is a standard measure of a compound's potency.[24][25]

-

Plot your data with the compound concentration on the x-axis (log scale) and the % Viability (from the MTT assay) on the y-axis.

-

Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

-

The software will calculate the IC₅₀ value from this curve.[22] A lower IC₅₀ value indicates a more potent compound.[25][26]

3. Synthesizing the Data:

A powerful interpretation arises from combining the results of all three assays.

| MTT Result (IC₅₀) | LDH Result | Caspase-3/7 Result | Probable Interpretation |

| Low IC₅₀ | Low LDH Release | High Caspase Activity | The compound is a potent inducer of apoptosis . |

| Low IC₅₀ | High LDH Release | Low Caspase Activity | The compound is a potent inducer of necrosis . |

| Low IC₅₀ | High LDH Release | High Caspase Activity | The compound induces apoptosis , which progresses to secondary necrosis due to high potency or long incubation. |

| High IC₅₀ | Low LDH Release | Low Caspase Activity | The compound has low cytotoxicity or may be cytostatic (inhibiting proliferation without killing). Further proliferation assays (e.g., EdU staining) would be needed. |

Conclusion

Evaluating the cytotoxicity of novel morpholine derivatives requires a rigorous, multi-faceted approach. By moving beyond a single endpoint and integrating assays that measure metabolic health (MTT), membrane integrity (LDH), and programmed cell death (Caspase-3/7), researchers can build a comprehensive and reliable cytotoxicity profile. This strategy not only provides a quantitative measure of potency (IC₅₀) but also delivers crucial insights into the compound's mechanism of action. Adhering to these detailed protocols will empower drug development professionals to make confident, data-driven decisions in the critical early stages of discovery, ultimately paving the way for the development of safer and more effective therapeutics.

References

- Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC Source: National Center for Biotechnology Information URL

-

Title: Analysis of Cell Viability by the Lactate Dehydrogenase Assay Source: CSH Protocols URL: [Link]

-

Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

-

Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: RSC Publishing URL: [Link]

-

Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

-

Title: Cell-based Assays - Cytotoxicity Source: PharmaLegacy | Preclinical Pharmacology CRO URL: [Link]

-

Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: ACS Publications URL: [Link]

-

Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: clyte URL: [Link]

-

Title: Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants Source: JoVE URL: [Link]

-

Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

-

Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: MTT Cell Assay Protocol Source: txch.org URL: [Link]

-

Title: Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives Source: PubMed URL: [Link]

-

Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Cell Based Functional Assay including Cytotoxicity Assays Source: NJ Bio, Inc. URL: [Link]

-

Title: Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines Source: Charles River Laboratories URL: [Link]

-

Title: What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis Source: Sino Biological URL: [Link]

-

Title: Apoptosis vs Necrosis Source: Purdue University Cytometry Laboratories URL: [Link]

-

Title: The Importance of IC50 Determination Source: Visikol URL: [Link]

-

Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: How to comment after finding IC50 according to MTT results? Source: ResearchGate URL: [Link]

Sources

- 1. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. logosbio.com [logosbio.com]

- 9. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Sign In [cshprotocols.cshlp.org]

- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Blue Fluorescence* | AAT Bioquest [aatbio.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 20. promega.com [promega.com]

- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 22. clyte.tech [clyte.tech]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 25. The Importance of IC50 Determination | Visikol [visikol.com]

- 26. researchgate.net [researchgate.net]

Navigating the Polarity Challenge: A Comprehensive Guide to the Purification of Polar Amino Alcohols

Abstract

Polar amino alcohols are a cornerstone of modern pharmaceutical development and chemical synthesis, prized for their chiral properties and versatile reactivity.[1][2] However, their inherent polarity and amphiprotic nature present significant hurdles in their purification.[3][4] This guide provides a detailed exploration of the principles and protocols for the effective purification of these challenging molecules. We will delve into a range of chromatographic and non-chromatographic techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals toward achieving high-purity amino alcohols.

The Purification Conundrum: Understanding the Challenge

The purification of polar amino alcohols is often complicated by several factors:

-

High Polarity: Their hydroxyl and amino functionalities lead to strong interactions with polar solvents, particularly water, making them difficult to retain on traditional reversed-phase chromatography columns.[3][5]

-

Amphiprotic Nature: The presence of both a basic amino group and an acidic (or neutral) hydroxyl group means their charge state is highly dependent on pH. This can lead to poor peak shape and inconsistent retention in chromatography.

-

Low UV Absorbance: Many simple amino alcohols lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging without derivatization.[4]

-

Structural Similarity: Closely related amino alcohols or enantiomeric pairs can be difficult to resolve, requiring specialized techniques.[4]

-

Thermal Instability: Some amino alcohols can be thermally labile, decomposing during solvent removal under harsh conditions.[6]

This guide will address these challenges by providing a systematic approach to selecting and optimizing purification strategies.

Chromatographic Purification Strategies: The Workhorse of Separation

Chromatography is the most powerful and widely used technique for the purification of polar amino alcohols.[4][7] The choice of chromatographic mode is critical and depends on the specific properties of the target molecule and the impurities present.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and effective technique for the separation of highly polar compounds.[3][8][9] It utilizes a polar stationary phase (e.g., silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10][11]

Principle of Separation: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the stronger its interaction with the stationary phase and the longer its retention time.[10][12]

Advantages for Polar Amino Alcohols:

-

Excellent retention of very polar compounds that are poorly retained in reversed-phase.[3]

-

High organic content in the mobile phase enhances sensitivity when coupled with mass spectrometry (MS).[3][8]

-

Can often be used for direct analysis of underivatized amino alcohols.[4]

Workflow for HILIC Purification